molecular formula C17H16FN3O2 B11789652 5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole

5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole

Cat. No.: B11789652
M. Wt: 313.33 g/mol
InChI Key: YVOIKPCVHXGRLG-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole is a triazole derivative characterized by two distinct aromatic substituents: a 3-ethoxy-4-methoxyphenyl group at position 5 and a 3-fluorophenyl group at position 3 of the triazole core.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

5-(3-ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H16FN3O2/c1-3-23-15-10-12(7-8-14(15)22-2)17-19-16(20-21-17)11-5-4-6-13(18)9-11/h4-10H,3H2,1-2H3,(H,19,20,21)

InChI Key

YVOIKPCVHXGRLG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)F)OC

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazine Derivatives

Cyclocondensation remains the most widely employed method for constructing the 1,2,4-triazole core. For this compound, the reaction typically involves:

  • Hydrazinolysis of a Carboxylic Acid Ester :
    A 3-ethoxy-4-methoxyphenyl-substituted carboxylic acid ester is treated with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (78–80°C) for 6–8 hours . This step produces the corresponding hydrazide intermediate.

  • Formation of the Triazole Ring :
    The hydrazide undergoes cyclization with a 3-fluorophenyl-substituted isothiocyanate in the presence of aqueous sodium hydroxide (NaOH, 10% w/v) at 60–70°C. The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by intramolecular cyclization to yield the triazole ring .

Key Conditions :

  • Solvent: Ethanol or methanol

  • Catalyst: None required (base-mediated)

  • Yield: 65–75% after purification by column chromatography

StepReagentsTemperatureTimeYield
1NH₂NH₂·H₂O, EtOH78–80°C8 hr85%
2NaOH, H₂O60–70°C4 hr72%

Nucleophilic Substitution on Preformed Triazole Intermediates

This approach leverages functional group interconversion to install the 3-fluorophenyl and 3-ethoxy-4-methoxyphenyl moieties:

  • Synthesis of 1H-1,2,4-Triazole-3-thiol :
    4-Amino-5-(3-ethoxy-4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is prepared via cyclization of thiosemicarbazide derivatives in dimethylformamide (DMF) at 120°C .

  • S-Arylation with 3-Fluorophenyl Halides :
    The thiol intermediate reacts with 3-fluorobromobenzene in the presence of potassium carbonate (K₂CO₃) and a catalytic amount of copper(I) iodide (CuI) in acetonitrile at 80°C. This Ullmann-type coupling installs the 3-fluorophenyl group at position 3 of the triazole.

Key Conditions :

  • Solvent: Acetonitrile

  • Catalyst: CuI (5 mol%)

  • Yield: 60–68% after recrystallization

StepReagentsTemperatureTimeYield
1DMF, 120°C120°C3 hr78%
2CuI, K₂CO₃80°C6 hr65%

Microwave-Assisted Coupling Reactions

Microwave irradiation significantly reduces reaction times while improving yields:

  • One-Pot Synthesis :
    A mixture of 3-ethoxy-4-methoxybenzaldehyde, 3-fluorophenylacetic acid, and thiosemicarbazide is irradiated in a microwave reactor (300 W, 100°C) for 20 minutes. The reaction proceeds via in situ formation of a thiosemicarbazone intermediate, followed by cyclization .

  • Oxidative Aromatization :
    The intermediate is treated with iodine (I₂) in dimethyl sulfoxide (DMSO) at 80°C for 1 hour to aromatize the triazole ring .

Key Conditions :

  • Solvent: DMSO

  • Oxidizing Agent: I₂ (1.2 equiv)

  • Yield: 82–88%

StepReagentsTemperatureTimeYield
1Microwave100°C20 min85%
2I₂, DMSO80°C1 hr88%

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enable scalable synthesis:

  • Resin-Bound Hydrazide :
    Wang resin is functionalized with a 3-ethoxy-4-methoxyphenyl hydrazide using standard peptide coupling reagents (HOBt/EDC).

  • Cyclization and Cleavage :
    The resin-bound intermediate is treated with 3-fluorophenyl isocyanate in dichloromethane (DCM), followed by trifluoroacetic acid (TFA) cleavage to release the final compound.

Key Conditions :

  • Resin: Wang resin (1.0 mmol/g)

  • Cleavage Agent: TFA/H₂O (95:5)

  • Yield: 70–75%

StepReagentsTemperatureTimeYield
1HOBt/EDCRT12 hr90%
2TFA/H₂ORT1 hr73%

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time EfficiencyScalability
Cyclocondensation7295ModerateHigh
Nucleophilic Substitution6590LowModerate
Microwave-Assisted8898HighModerate
Solid-Phase Synthesis7397HighHigh

Microwave-assisted synthesis offers the highest yield and purity, making it ideal for laboratory-scale production. Conversely, solid-phase methods are better suited for industrial applications due to their scalability .

Mechanistic Insights

  • Cyclocondensation :
    The reaction proceeds through a two-step mechanism: (i) nucleophilic attack by hydrazine on the carbonyl carbon, forming a hydrazide, and (ii) base-mediated cyclization via elimination of water .

  • S-Arylation :
    Copper-catalyzed Ullmann coupling facilitates C–S bond formation through a single-electron transfer (SET) mechanism, with K₂CO₃ acting as both a base and a desulfurizing agent.

  • Microwave Irradiation :
    Dielectric heating accelerates the rate of thiosemicarbazone formation by reducing activation energy, while iodine promotes dehydrogenation to stabilize the aromatic triazole ring .

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents on the phenyl rings reduce reaction rates. Using polar aprotic solvents (e.g., DMF) improves solubility.

  • Byproduct Formation : Excess hydrazine leads to dihydrotriazole intermediates. Adding molecular sieves (3Å) absorbs water, shifting equilibrium toward the product .

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can introduce different substituents, leading to a range of analogs.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole may have applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biological studies.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Triazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents on triazole derivatives significantly impact their physical and chemical properties. Key comparisons include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Properties Reference
Target Compound 3-Ethoxy-4-methoxy (C5), 3-F (C3) Not reported - Predicted enhanced solubility in DMF -
5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole Adamantane (C5), Monoterpene (C3) 106.6–109.8 67 Solid, moderate Tdp1 inhibition
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4-Ethoxy (C4), 4-Methoxy (C5) Not reported 60–65 Used in thiolate salt formation
5-(3-Fluorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol 3-F (C5), Fluorophenyl (C3) Not reported - Potential antiradical activity
  • Electronic Effects : The ethoxy and methoxy groups in the target compound are electron-donating, while the fluorine atom is electron-withdrawing. This combination may balance electron density, enhancing stability and intermolecular interactions compared to purely electron-rich analogs (e.g., 4-ethoxyphenyl derivatives) .
  • Solubility: The presence of polar substituents (ethoxy, methoxy) suggests improved solubility in polar aprotic solvents (e.g., DMF, methanol) compared to adamantane-containing derivatives, which are more lipophilic .

Biological Activity

5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole is a synthetic compound within the triazole class, recognized for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3O2, with a molecular weight of 313.33 g/mol. The compound features a triazole ring with distinct substitutions that likely influence its biological activity.

PropertyValue
Molecular FormulaC17H16FN3O2
Molecular Weight313.33 g/mol
CAS Number1416346-34-3
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that triazole derivatives can exhibit:

  • Antimicrobial Activity : In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : The compound has shown potential in modulating cytokine release, particularly TNF-α and IL-6, which are crucial in inflammatory responses.
  • Anticancer Properties : Some derivatives within the triazole family have been investigated for their antiproliferative effects on cancer cell lines.

Case Studies

  • Anti-inflammatory Activity :
    A study evaluated the effects of various triazole derivatives on peripheral blood mononuclear cells (PBMCs). Compounds similar to this compound showed significant reductions in TNF-α production by up to 60% at specific concentrations, indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy :
    In research focusing on the antimicrobial properties of triazoles, derivatives were tested against multiple bacterial strains. The results indicated that certain structural modifications enhance antibacterial activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Comparative Analysis with Related Compounds

The structure of this compound shares similarities with other triazole derivatives known for their biological activities. Below is a comparison table highlighting some related compounds:

Compound NameStructureUnique Features
5-(4-Methylphenyl)-1H-1,2,4-triazoleStructureIncreased lipophilicity due to methyl substitution
5-(3-Fluorophenyl)-4-amino-1H-1,2,4-triazoleStructureStrong antimicrobial activity
5-(2-Methoxyphenyl)-1H-1,2,4-triazoleStructureNoted for anti-inflammatory properties

Q & A

Basic: What are the optimized synthetic protocols for 5-(3-Ethoxy-4-methoxyphenyl)-3-(3-fluorophenyl)-1H-1,2,4-triazole, and how do reaction parameters affect intermediate stability?

Methodological Answer:
The synthesis involves cyclocondensation of hydrazine derivatives (e.g., phenylhydrazine) with carbonyl-containing precursors under reflux in ethanol for 5–8 hours. Post-reaction, the product is precipitated using cold water and recrystallized in acetone, achieving yields >75% . Key parameters include:

  • pH control (6–7) : Prevents side reactions like hydrolysis of the ethoxy group.
  • Nitrogen atmosphere : Minimizes oxidation of the triazole core.
  • Intermediate stability : Electron-donating groups (e.g., methoxy) on phenyl rings reduce electrophilic degradation, while fluorophenyl groups enhance thermal stability during reflux .

Basic: Which crystallographic refinement tools and spectral techniques provide robust structural validation for this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : SHELXL software refines bond angles and torsional strain with R-factors <0.05 for high accuracy .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign methoxy (δ 3.8–4.1 ppm) and fluorophenyl protons (δ 7.2–7.6 ppm) using 2D COSY for coupling confirmation.
    • FT-IR : Identify triazole N-H stretches (3200–3300 cm⁻¹) and C-F vibrations (1100–1150 cm⁻¹) .
      Discrepancies between experimental and DFT-optimized geometries should be resolved via B3LYP/6-311G(d,p) calculations .

Advanced: How can density functional theory (DFT) elucidate the electronic configuration and reaction mechanisms of this triazole derivative?

Methodological Answer:

  • Frontier molecular orbitals : B3LYP/6-311G(d,p) predicts HOMO-LUMO gaps (~4.2 eV), indicating nucleophilic activity at the triazole N2 position and electrophilic regions on the fluorophenyl ring .
  • Reaction mechanisms : QST2 transition state analysis in Gaussian 09 identifies activation energies for electrophilic substitution (±2 kcal/mol accuracy vs. experimental) .

Advanced: What analytical frameworks resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Meta-analysis : Normalize IC50 values using internal standards (e.g., fluconazole for antifungal assays) to account for inter-lab variability .
  • Structure-activity relationship (SAR) : Compare substituent effects (Table 1) to isolate the role of the 3-ethoxy-4-methoxyphenyl group.

Table 1 : Bioactivity Trends in Triazole Derivatives

Substituent PatternAntifungal Activity (IC50, μM)Solubility (LogP)
3-Fluorophenyl, 4-methoxy12.3 ± 1.22.8
4-Chlorophenyl, 3-ethoxy18.7 ± 2.13.5
Data from
  • Multivariate regression : Quantify contributions of LogP vs. electronic parameters to activity discrepancies .

Advanced: In silico docking studies: How does the 3-ethoxy group influence binding to fungal histidine kinase targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : The 3-ethoxy group forms hydrophobic contacts with Val231 and π-stacking with Phe189 (binding energy: −8.2 kcal/mol). Methyl substitution reduces affinity by 1.3 kcal/mol due to weaker van der Waals interactions .
  • Validation : 100 ns molecular dynamics simulations (GROMACS) confirm binding stability (RMSD <2.0 Å after 50 ns) .

Advanced: What strategies mitigate oxidative degradation during long-term stability studies of this compound?

Methodological Answer:

  • Accelerated stability testing (40°C/75% RH) : Oxidative degradation of the triazole core is reduced by:
    • Antioxidants : 0.1% w/v ascorbic acid scavenges free radicals (60% degradation reduction) .
    • Storage : Argon atmosphere and amber glass vials block UV-induced radical formation.
  • Degradation monitoring : HPLC-PDA (C18 column, λ = 254 nm) detects oxidation byproducts .

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